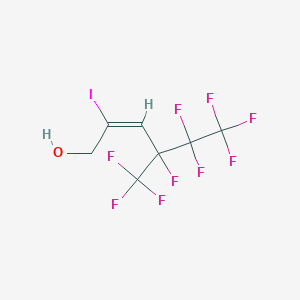

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Descripción general

Descripción

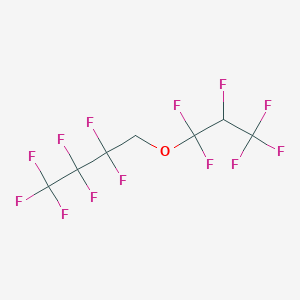

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol, commonly referred to as HIF-I, is a halogenated organic compound with a wide range of potential applications in the scientific community. It is a colorless, volatile liquid with a strong odor and is soluble in water, alcohol, and other organic solvents. HIF-I has a wide variety of uses in the scientific research field, including synthesis, analytical chemistry, and biological research.

Aplicaciones Científicas De Investigación

Reactivity and Synthetic Applications

Valence-bond Isomer Chemistry : Compounds with hexafluoro and trifluoromethyl groups have been explored for their reactivity as dipolarophiles in cycloaddition reactions. For example, hexafluorobicyclo[2.2.0]hexa-2,5-diene derivatives demonstrate active dipolarophile behavior, reacting with 1,3-dipoles to yield adducts. These reactions are indicative of the unique reactivity patterns that fluorinated compounds possess, which could be relevant for synthesizing novel organic materials or intermediates in organic synthesis (Barlow et al., 1973).

Polyhalogenoallenes Synthesis : The synthesis of perfluoro-(3-methylbuta-1,2-diene) through dehydrohalogenation processes illustrates the potential for creating highly fluorinated olefins. Such compounds are useful for studying the effects of fluorination on molecular stability and reactivity, which could inform the development of new materials or pharmaceuticals (Banks et al., 1969).

Stereoselective Syntheses : The preparation of fluorinated hexatrienes and decapentaenes via palladium-catalyzed cross-coupling reactions highlights the strategic use of fluorinated reagents for constructing complex, highly fluorinated structures. These methodologies could be applicable in synthesizing fluorinated analogs of bioactive compounds or materials with unique physical properties (Liu & Burton, 2009).

Material Science and Fluorochemistry

Fluorinated Materials : The investigation into the photochemical rearrangement of acyclic perfluoroalkyl and polyfluoroalkyl olefins demonstrates the potential for using fluorinated compounds in materials science. These compounds could lead to materials with novel properties, such as increased resistance to solvents, oils, and thermal degradation, which are valuable in various industrial applications (Fields et al., 1982).

Oxidative Strength of Fluorinated Reagents : The study of hexafluoroisopropanol as a solvent to enhance the reactivity of hypervalent iodine reagents showcases the interplay between fluorinated solvents and reagents in promoting or controlling chemical reactions. This research could provide insights into designing more efficient and selective oxidative processes in synthetic chemistry (Colomer et al., 2016).

Propiedades

IUPAC Name |

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEAGGFJUHJNFN-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)

![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)

![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

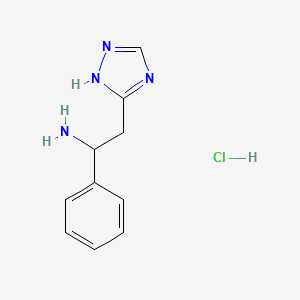

![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)